Ammonium dimolybdate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

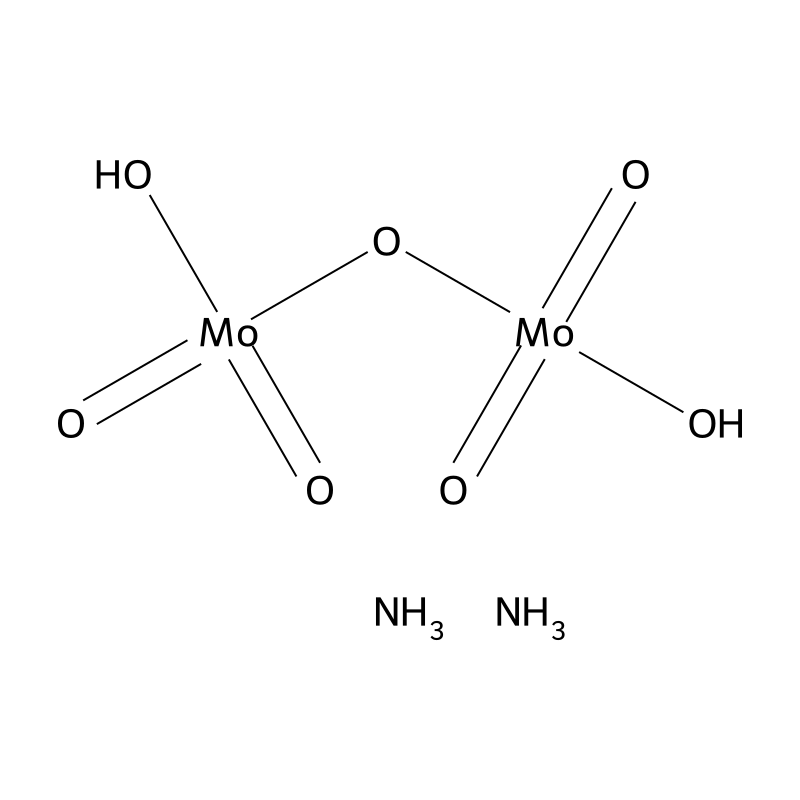

Ammonium dimolybdate is an inorganic compound with the chemical formula . It appears as a white, water-soluble solid and serves as an intermediate in the production of various molybdenum compounds from ores. The compound is primarily utilized in analytical chemistry, catalysis, and as a precursor for molybdenum metal and its alloys. Upon heating, ammonium dimolybdate decomposes to form molybdenum trioxide, which is crucial for various industrial applications .

- Decomposition Reaction:This reaction occurs upon heating, leading to the formation of molybdenum trioxide, ammonia, and water .

- Formation of Molybdate Ions:

Ammonium dimolybdate can react with acids to form molybdate ions in solution. This property is utilized in various analytical methods to determine the presence of other elements . - Interaction with Metal Salts:

Ammonium dimolybdate reacts with various metal salts to form metal molybdates, which are often used in pigment production and as catalysts .

Molybdenum is an essential trace element for both plants and animals, playing a critical role in various enzymatic processes. Ammonium dimolybdate itself has limited direct biological activity but serves as a source of molybdenum in fertilizers, promoting plant growth by aiding enzyme function related to nitrogen fixation and sulfur metabolism . In laboratory settings, it has been used to study the effects of molybdenum on biological systems.

Ammonium dimolybdate can be synthesized through several methods:

- Evaporation Crystallization Method:

- Reconstituted Crystallization Method:

- Direct Reaction with Molybdic Acid:

Ammonium dimolybdate has diverse applications across various fields:

- Catalysis: It is used as a catalyst in petrochemical processes and organic synthesis.

- Analytical Chemistry: Employed in colorimetric analysis for determining phosphorus and arsenic levels.

- Fertilizers: Acts as a source of molybdenum in agricultural fertilizers, enhancing plant growth.

- Corrosion Inhibition: Utilized in boiler water systems to prevent corrosion by forming protective films on metal surfaces .

Research indicates that ammonium dimolybdate interacts effectively with various reagents and compounds:

- It forms complexes with phosphorus and arsenic when subjected to acidic conditions, which are useful for analytical determinations.

- Interaction studies have demonstrated its role as a catalyst in oxidation reactions, enhancing the efficiency of chemical processes .

Ammonium dimolybdate shares similarities with other molybdenum compounds but possesses unique characteristics that distinguish it:

| Compound | Formula | Solubility | Unique Features |

|---|---|---|---|

| Ammonium Molybdate | Soluble in water | Commonly used as a reagent and fertilizer source | |

| Sodium Molybdate | Soluble in water | Used primarily in agriculture and industrial processes | |

| Molybdic Acid | Soluble in water | Strong acid form used for synthesis of other compounds | |

| Ammonium Heptamolybdate | Soluble in water | Used in specific analytical applications |

Ammonium dimolybdate's unique role as an intermediate compound makes it particularly valuable for synthesizing other molybdenum compounds while also serving critical functions in catalysis and agriculture .